molecular formula C9H7BrF2O2 B1435861 Methyl 4-(Bromomethyl)-2,6-difluorobenzoate CAS No. 1337606-76-4

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Cat. No. B1435861
M. Wt: 265.05 g/mol
InChI Key: BFEKOTUJVAIWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(Bromomethyl)benzoate” is an ester and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring . It’s used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(Bromomethyl)benzoate” is BrCH2C6H4CO2CH3 . The molecules of this compound are almost planar .


Physical And Chemical Properties Analysis

“Methyl 4-(Bromomethyl)benzoate” has a molecular weight of 229.07 . It has a boiling point of 130-135 °C/2 mmHg and a melting point of 57-58 °C .

Scientific Research Applications

Anti-HIV Agents

  • Application Summary: Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents .

Aldose Reductase Inhibitors

  • Application Summary: Methyl 4-(bromomethyl)benzoate is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)

  • Application Summary: Methyl 4-(bromomethyl)benzoate may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .

Soil Sterilant

  • Application Summary: Methyl bromide, which is structurally similar to Methyl 4-(Bromomethyl)-2,6-difluorobenzoate, is widely applied as a soil sterilant, mainly for production of seed but also for some crops such as strawberries and almonds .

Food, Drug, Pesticide or Biocidal Product Use

  • Application Summary: Methyl 4-(bromomethyl)benzoate may be used in the food and drug industry, possibly as a pesticide or biocidal product .

Synthesis of Other Organic Compounds

  • Application Summary: Methyl 4-(bromomethyl)benzoate may be used in the synthesis of other organic compounds .

Safety And Hazards

“Methyl 4-(Bromomethyl)benzoate” is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

methyl 4-(bromomethyl)-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEKOTUJVAIWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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